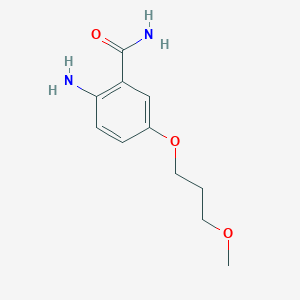
1-(1,4-Diazepan-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Diazepan-1-yl)propan-2-one is an organic compound with the molecular formula C8H16N2O. It features a seven-membered diazepane ring attached to a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Diazepan-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with propan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The diazepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
1-(1,4-Diazepan-1-yl)propan-2-ol: This compound features a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.
1-(1,4-Diazepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound includes a triazole ring, which imparts unique biological activity and potential therapeutic applications.
Uniqueness: 1-(1,4-Diazepan-1-yl)propan-2-one is unique due to its specific structure, which combines a diazepane ring with a propan-2-one moiety. This combination results in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-yl)propan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(11)7-10-5-2-3-9-4-6-10/h9H,2-7H2,1H3 |
InChI Key |
MXBJNQVFFMQGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


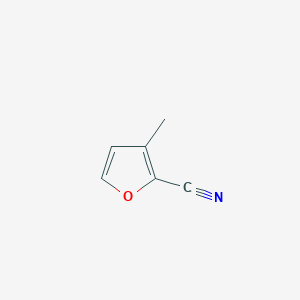

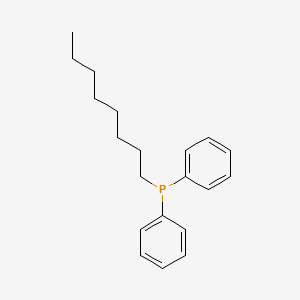


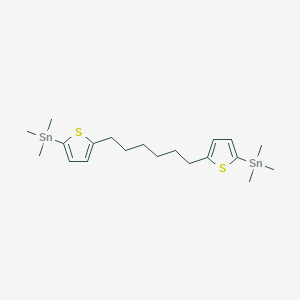

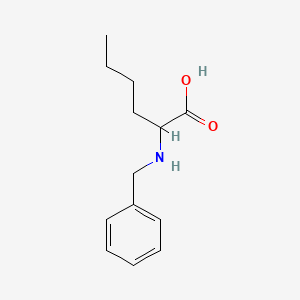


![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)

